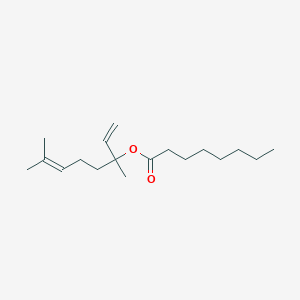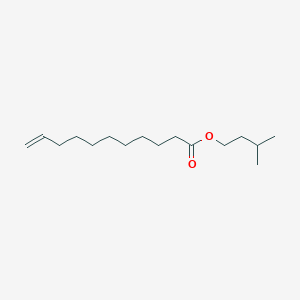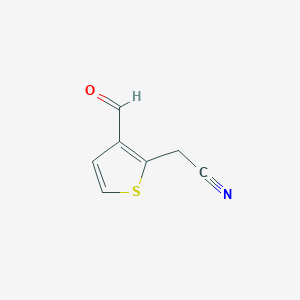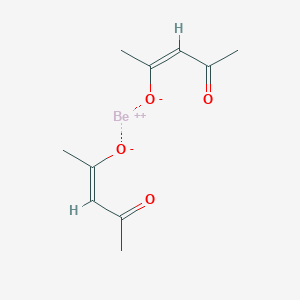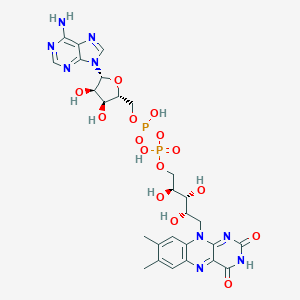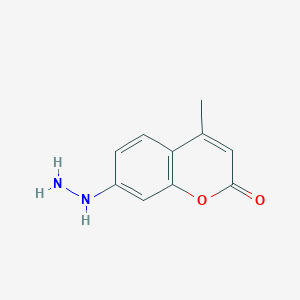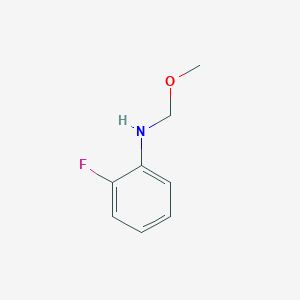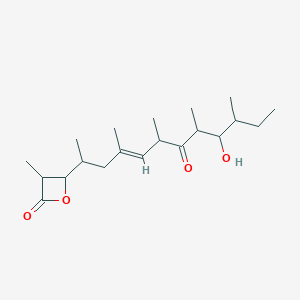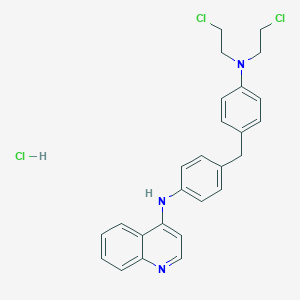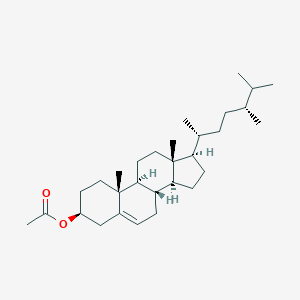
Campesteryl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Campesteryl acetate is a natural compound that is found in a variety of plant and animal sources. It is a type of sterol ester that has been studied extensively for its potential use in various scientific applications. Campesteryl acetate is synthesized by the esterification of campesterol with acetic acid, and it has been shown to have a number of biochemical and physiological effects.
Applications De Recherche Scientifique
Synthesis and Utilization
- Synthesis of Campesteryl Acetate: Campesteryl acetate and its epimers have been synthesized starting from optically active compounds. These epimers show different utilization by certain larvae, indicating a potential application in biological studies (Ikan, Markus, & Bergmann, 1970).
Biosynthesis Studies
- Biosynthesis in Plant Cells: In cultured cells of Amsonia elliptica, campesteryl acetate plays a role in the biosynthesis of 24-methylcholesterols, demonstrating its importance in plant sterol metabolism (Seo et al., 1992).
Enzyme Research
- Enzyme Immunoassays Utilization: Campesteryl acetate has been used in enzyme immunoassays for determining certain cyclic monophosphates, showcasing its utility in biochemical assays (Pradelles et al., 1989).
Plant Sterol Research
- Modulation of Cytokine Production: Research on plant sterols including campesteryl acetate has shown their potential in modulating cytokine production in human T cells, indicating immunomodulatory properties (Aherne & O'Brien, 2008).
- Cytotoxic Components in Plants: The sterols, including campesteryl acetate, isolated from certain plants have demonstrated cytotoxic activities against human carcinoma cell lines, suggesting potential therapeutic applications (Malek et al., 2009).
NMR Spectroscopy Studies
- NMR Spectroscopy of Sterols: NMR spectroscopy has been utilized to study the spectra of campesteryl acetate and its isomers, providing insights into its structural characteristics (Thompson et al., 1972).
Antimicrobial and Antioxidant Activities
- Antimicrobial and Antioxidant Properties: Campesteryl acetate has been identified in plants exhibiting antimicrobial and antioxidant activities, indicating its potential in natural product research for medical applications (Achika et al., 2020).
Nutritional and Health Implications
- Phytosterol Content in Human Tissues: Campesteryl acetate, as a phytosterol, has been measured in human tissues and plasma, providing insights into its role and concentration in human health (Haddad et al., 1970).
Propriétés
Numéro CAS |
1900-53-4 |
|---|---|
Nom du produit |
Campesteryl acetate |
Formule moléculaire |
C30H50O2 |
Poids moléculaire |
442.7 g/mol |
Nom IUPAC |
[(3S,8S,9S,10R,13R,14S,17R)-17-[(2R,5R)-5,6-dimethylheptan-2-yl]-10,13-dimethyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate |
InChI |
InChI=1S/C30H50O2/c1-19(2)20(3)8-9-21(4)26-12-13-27-25-11-10-23-18-24(32-22(5)31)14-16-29(23,6)28(25)15-17-30(26,27)7/h10,19-21,24-28H,8-9,11-18H2,1-7H3/t20-,21-,24+,25+,26-,27+,28+,29+,30-/m1/s1 |
Clé InChI |
JOBAYBRAHVTSSW-NTUCOQBPSA-N |
SMILES isomérique |
C[C@H](CC[C@@H](C)C(C)C)[C@H]1CC[C@@H]2[C@@]1(CC[C@H]3[C@H]2CC=C4[C@@]3(CC[C@@H](C4)OC(=O)C)C)C |
SMILES |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
SMILES canonique |
CC(C)C(C)CCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)C)C)C |
Synonymes |
campesterol acetate |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




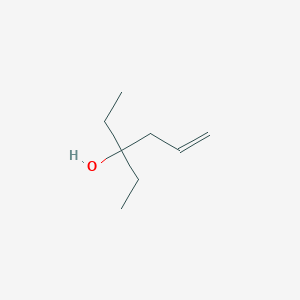
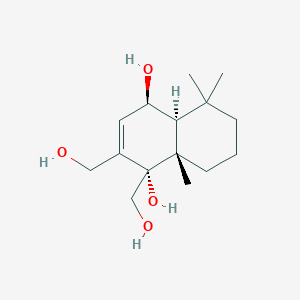
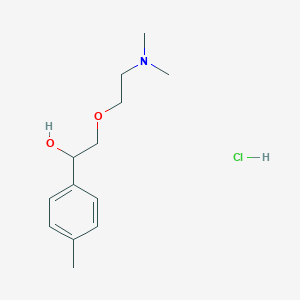
![2-(2,4-Dimethoxyphenyl)-1H-imidazo[4,5-b]pyridine-6-amine](/img/structure/B161861.png)
